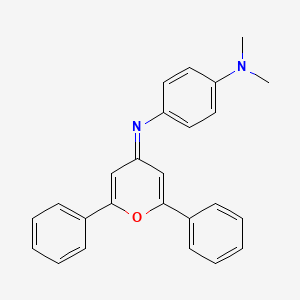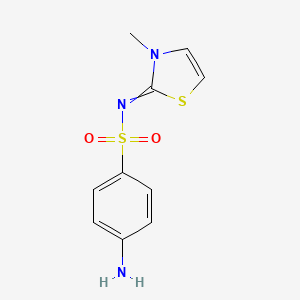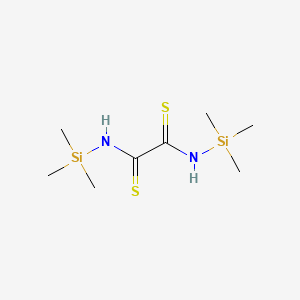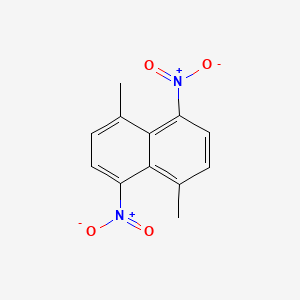
1,5-Dimethyl-4,8-dinitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-4,8-dinitronaphthalene is an organic compound with the molecular formula C12H10N2O4 It is a derivative of naphthalene, characterized by the presence of two methyl groups and two nitro groups attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4,8-dinitronaphthalene can be synthesized through the nitration of 1,5-dimethylnaphthalene. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity of the final product. The separation and purification of the compound are typically done using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,5-Dimethyl-4,8-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学研究应用
1,5-Dimethyl-4,8-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,5-dimethyl-4,8-dinitronaphthalene depends on the specific application and the chemical reactions it undergoes. In general, the nitro groups play a crucial role in the compound’s reactivity, influencing its electrophilic and nucleophilic properties. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-4,8-dinitronaphthalene
- 1,5-Dimethyl-2,6-dinitronaphthalene
- 1,5-Dimethyl-4,6-dinitronaphthalene
Uniqueness
1,5-Dimethyl-4,8-dinitronaphthalene is unique due to the specific positioning of the nitro and methyl groups on the naphthalene ring This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds
属性
CAS 编号 |
54558-94-0 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC 名称 |
1,5-dimethyl-4,8-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-5-10(14(17)18)12-8(2)4-6-9(11(7)12)13(15)16/h3-6H,1-2H3 |
InChI 键 |
BDPIKMJSWPOJSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


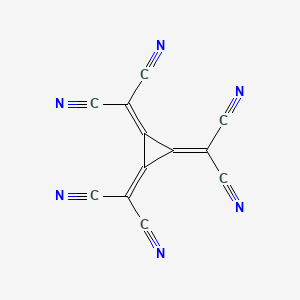
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
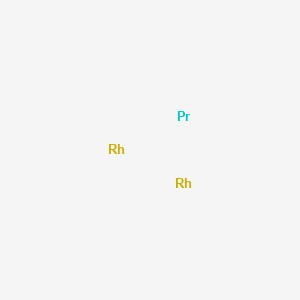
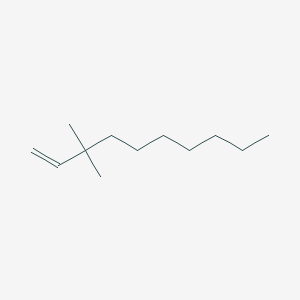
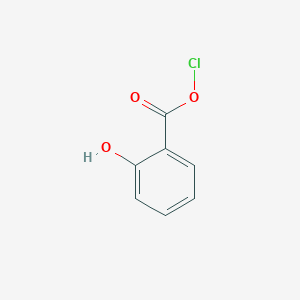
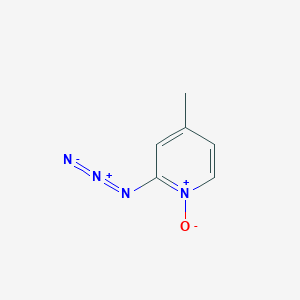
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
